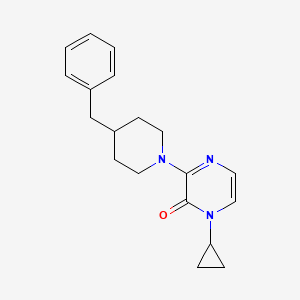![molecular formula C18H25N5 B6445575 N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine CAS No. 2640956-29-0](/img/structure/B6445575.png)
N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine (DMPP) is a small molecule that has been the subject of extensive research in the field of medicinal chemistry and pharmacology. DMPP has been studied for its potential applications in a variety of medical and scientific fields, including as a drug target for cancer, as an anti-inflammatory agent, and as a potential treatment for neurodegenerative diseases.
作用机制
The exact mechanism of action of N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine is not fully understood. However, it is believed that this compound has several mechanisms of action. For example, this compound has been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and cognition. Additionally, this compound has been shown to bind to the dopamine receptor D2, which is involved in the regulation of reward, motivation, and movement. Furthermore, this compound has been shown to modulate the activity of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular diseases. Additionally, this compound has been shown to reduce the risk of type 2 diabetes, reduce the risk of stroke, and reduce the risk of neurodegenerative diseases. Furthermore, this compound has been shown to have antidepressant and anti-anxiety effects.
实验室实验的优点和局限性
The use of N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine in laboratory experiments has several advantages. For example, this compound is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound has been shown to have a variety of physiological and biochemical effects, making it a useful tool for studying the effects of drugs on the body. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not approved for use in humans, and thus, any experiments involving this compound must be conducted in a laboratory setting. Additionally, this compound is not as potent as other drugs and thus may not produce the desired effects in some experiments.
未来方向
There are several potential future directions for N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine research. For example, this compound could be used to develop new drugs for the treatment of cancer, neurodegenerative diseases, and other diseases. Additionally, this compound could be used to develop drugs that reduce the risk of stroke, cardiovascular diseases, and type 2 diabetes. Furthermore, this compound could be used to develop drugs that have antidepressant and anti-anxiety effects. Additionally, this compound could be used to study the effects of drugs on the body and to develop new methods of drug delivery. Finally, this compound could be used to develop new methods of drug synthesis and to develop new compounds with improved properties.
合成方法
There are several methods that can be used to synthesize N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine. The most common methods involve the use of chemical reactions, such as the reaction of piperazine and phenylethyl chloride, followed by N-methylation and N-dimethylation. In addition, other methods, such as the use of solid-phase synthesis, have been used to synthesize this compound.
科学研究应用
N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine has been studied for its potential application in a variety of medical and scientific fields. In particular, this compound has been studied as a potential drug target for cancer, as an anti-inflammatory agent, and as a potential treatment for neurodegenerative diseases. This compound has also been studied for its potential use as an antidepressant and for its potential to reduce the risk of stroke. Additionally, this compound has been studied for its potential to reduce the risk of cardiovascular diseases and to reduce the risk of type 2 diabetes.
属性
IUPAC Name |
N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-21(2)17-8-9-18(20-19-17)23-14-12-22(13-15-23)11-10-16-6-4-3-5-7-16/h3-9H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPOHCWQWSJFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445492.png)
![4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6445493.png)
![1-(azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445498.png)
![4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine](/img/structure/B6445499.png)

![N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6445512.png)
![1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445526.png)
![1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445527.png)
![4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6445532.png)
![6-{1-[(2-chloro-4-fluorophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6445548.png)
![6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B6445553.png)
![1-(4-{[1-(5-bromopyridin-3-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine](/img/structure/B6445562.png)
![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine](/img/structure/B6445571.png)

